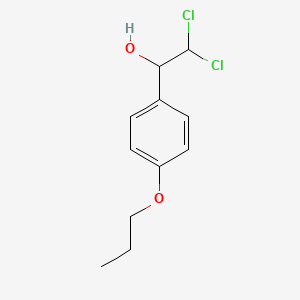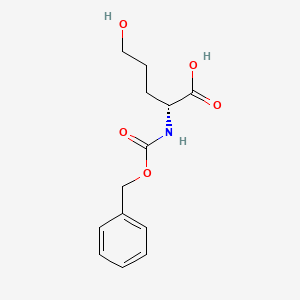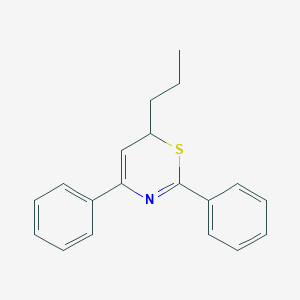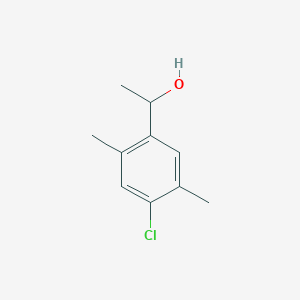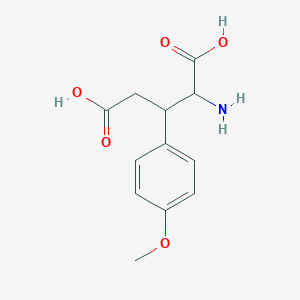
1,3-Dibromo-5-(4-methoxybenzyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12Br2O and a molecular weight of 356.06 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxybenzyl group attached to a benzene ring. It is commonly used in organic synthesis and research laboratories as an intermediate for the preparation of various aromatic derivatives .
Métodos De Preparación
1,3-Dibromo-5-(4-methoxybenzyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of p-bromobenzyl bromide with p-methoxybenzylmagnesium bromide under appropriate conditions . This reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,3-Dibromo-5-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-(4-methoxybenzyl)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-(4-methoxybenzyl)benzene involves its interaction with molecular targets through its bromine atoms and methoxybenzyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxybenzyl group can undergo oxidation or reduction reactions . These interactions can lead to the formation of various products, depending on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1,3-Dibromo-5-(4-methoxybenzyl)benzene can be compared with other similar compounds, such as:
1,3-Dibromo-5-(4-methoxyphenyl)benzene: This compound has a similar structure but lacks the methylene group between the benzene rings.
1,3-Dibromo-5-(4-methoxybenzyl)oxybenzene: This compound has an additional oxygen atom connecting the benzene rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and a methoxybenzyl group, which confer distinct reactivity and applications .
Propiedades
Fórmula molecular |
C14H12Br2O |
|---|---|
Peso molecular |
356.05 g/mol |
Nombre IUPAC |
1,3-dibromo-5-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Br2O/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3 |
Clave InChI |
LJPMNUGIRMLLCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


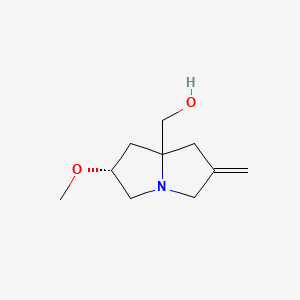
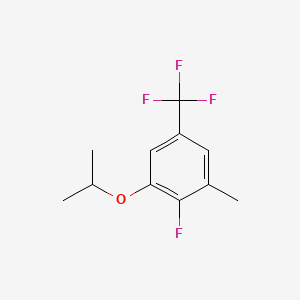
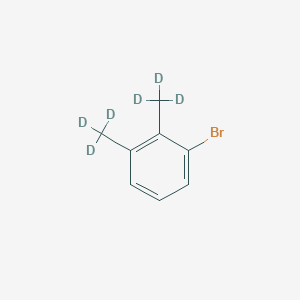
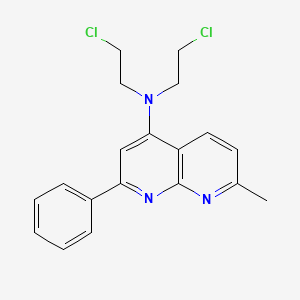

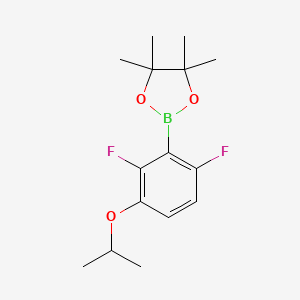
![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)

